molecular formula C19H25N3OS B2799784 1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887889-91-0

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No.: B2799784
CAS No.: 887889-91-0
M. Wt: 343.49
InChI Key: KXYVCKONISERDI-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

One area of application for related compounds includes antimicrobial and mosquito larvicidal activities. For instance, derivatives synthesized through reactions involving similar quinoline structures have shown good antibacterial and antifungal activity compared to standard antibiotics. Additionally, some compounds have demonstrated lethal effects against mosquito larvae, pointing towards potential applications in pest control and disease vector management (Rajanarendar et al., 2010).

Molecular Docking and Antioxidant Studies

Acylthiourea derivatives related to quinoline have been synthesized and characterized, exhibiting properties that are beneficial in chemosensing, molecular docking, and antioxidant activities. These compounds have shown potential anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies, suggesting their applications in drug discovery and medicinal chemistry (Kalaiyarasi et al., 2019).

Anticancer Assessment

Research into 4-hydroxyquinoline derivatives has explored their reactivity and potential anticancer activities. Modifications to side-chain substituents and the formation of new heterocyclic rings fused to the pyridine ring have been investigated to enhance cytotoxic activity against various cancer cell lines, demonstrating the compound's relevance in the development of new anticancer agents (Regal et al., 2020).

Synthesis and Characterization of Derivatives

The synthesis and characterization of various quinoxaline derivatives have been a significant area of interest. These activities include the exploration of lithiation reactions, side-chain substitutions, and the development of novel compounds with potential applications in diverse fields such as dyes for liquid crystal displays and antimicrobial agents (Smith et al., 2003), (Bojinov & Grabchev, 2003).

Properties

IUPAC Name

1-cyclohexyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-13-7-8-14-12-15(18(23)22-17(14)11-13)9-10-20-19(24)21-16-5-3-2-4-6-16/h7-8,11-12,16H,2-6,9-10H2,1H3,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYVCKONISERDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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